Evodia fruit

Catalog No.
S533179
CAS No.
1180-71-8
M.F
C26H30O8
M. Wt
470.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Evodia fruit

CAS Number

1180-71-8

Product Name

Evodia fruit

IUPAC Name

19-(furan-3-yl)-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,12,17-trione

Molecular Formula

C26H30O8

Molecular Weight

470.5 g/mol

InChI

InChI=1S/C26H30O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-15,17,19-20H,5,7,9-10,12H2,1-4H3

InChI Key

KBDSLGBFQAGHBE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Citro; Dictamnolactone; Limonin; Evodin; Limonine; NSC 36508; Obaculactone.

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C

Isomeric SMILES

C[C@@]12CC[C@H]3[C@]([C@@]14[C@H](O4)C(=O)O[C@H]2C5=COC=C5)(C(=O)C[C@@H]6[C@@]37COC(=O)C[C@@H]7OC6(C)C)C

The exact mass of the compound Limonin is 470.1941 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407309. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Limonins - Supplementary Records. It belongs to the ontological category of limonoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Rutaecarpine (CAS 1180-71-8) is a primary bioactive quinazolinocarboline alkaloid isolated from the fruit of *Evodia rutaecarpa*. Its procurement is driven by extensive research into its cardiovascular and anti-inflammatory properties. A key-value proposition for Rutaecarpine is its well-defined mechanism as a vasodilator, which involves the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, leading to the synthesis and release of Calcitonin Gene-Related Peptide (CGRP), a potent endogenous vasodilator. This specific mode of action distinguishes it from other compounds and makes it a valuable tool for research in hypertension, vascular biology, and inflammation.

Procuring crude *Evodia* extract or its other major alkaloid, evodiamine, as a substitute for pure Rutaecarpine introduces significant risks of experimental irreproducibility and confounding biological effects. The alkaloid content in raw plant material varies dramatically based on fruit size and maturity, making standardized dosing with an extract impossible. More critically, Rutaecarpine and its common co-constituent, evodiamine, can exert opposing physiological effects; for instance, Rutaecarpine generally produces vasodilation and hypotensive effects, while evodiamine can have positive inotropic (contractile) effects. Using an unpurified mixture containing both can lead to unpredictable, misleading, or nullified results, making purified Rutaecarpine essential for studies requiring mechanistic clarity and reproducible outcomes.

Mechanistically Distinct Vasodilation Compared to Co-occurring Alkaloids

Rutaecarpine induces vasodilation in a manner that is fully dependent on endothelium-derived nitric oxide (NO), distinguishing it from its close structural analogs, evodiamine and dehydroevodiamine. In a comparative study on rat aortic rings, Rutaecarpine's relaxant effect was completely abolished upon removal of the endothelium. In contrast, the vasodilatory effects of evodiamine and dehydroevodiamine were only partially dependent on the endothelium (~50% and ~10%, respectively), indicating different and more complex mechanisms of action, such as α1-adrenoceptor blockade.

Evidence DimensionEndothelium-dependent vasodilation
Target Compound DataRutaecarpine: ~100% NO-dependent vasodilation
Comparator Or BaselineEvodiamine: ~50% NO-dependent; Dehydroevodiamine: ~10% NO-dependent
Quantified DifferenceRutaecarpine's effect is 2-fold to 10-fold more reliant on the NO pathway than its co-occurring analogs.
ConditionsEx vivo study on pre-contracted rat aortic rings.

For researchers studying the NO signaling pathway or seeking a specific TRPV1-CGRP-mediated vasodilator, Rutaecarpine provides a cleaner mechanistic tool than its analogs or a crude mixture.

Superior Selectivity for COX-2 Inhibition Over COX-1

Rutaecarpine demonstrates significant selectivity as a direct inhibitor of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a key attribute for developing anti-inflammatory agents with a reduced risk of gastrointestinal side effects. In cell-based assays, Rutaecarpine inhibited COX-2 with an IC50 value of 0.28 µM, while its inhibition of COX-1 was substantially weaker, with an IC50 of 8.7 µM. This results in a selectivity index of approximately 31 for COX-2, which is a critical differentiator for researchers focused on inflammation pathways.

Evidence DimensionEnzyme Inhibition (IC50)
Target Compound DataCOX-2 IC50: 0.28 µM
Comparator Or BaselineCOX-1 IC50: 8.7 µM
Quantified Difference~31-fold higher selectivity for COX-2 over COX-1.
ConditionsInhibition of prostaglandin D2 generation in bone marrow-derived mast cells (BMMC).

Procurement of Rutaecarpine is justified for studies requiring selective COX-2 inhibition to isolate inflammatory mechanisms without the confounding activity of broad COX-1 inhibition.

Differential Antiproliferative Activity in Cancer Cell Lines Compared to Evodiamine

While both Rutaecarpine and its co-alkaloid Evodiamine exhibit antiproliferative effects, their potencies can differ significantly depending on the cell line, making compound-specific procurement essential. For example, in a head-to-head comparison using MCF-7 breast cancer spheroids, Evodiamine was found to be significantly more potent, inhibiting spheroid growth by ~50% at 34.6 µM. In contrast, Rutaecarpine required a much higher concentration of 138.0 µM to achieve a similar level of inhibition. Conversely, in other contexts, Rutaecarpine derivatives show better activity against inflammation while Evodiamine derivatives are often more potent against cancer.

Evidence DimensionAntiproliferative Activity (IC50)
Target Compound DataRutaecarpine: ~50% growth inhibition at 138.0 µM
Comparator Or BaselineEvodiamine: ~50% growth inhibition at 34.6 µM
Quantified DifferenceEvodiamine is approximately 4-fold more potent than Rutaecarpine in this specific model.
Conditions3D MCF-7 breast cancer cell spheroids.

This demonstrates that these alkaloids are not interchangeable; selecting Rutaecarpine over Evodiamine (or vice versa) is a critical decision based on the specific cancer type and research hypothesis being investigated.

Superior Solubility in DMSO for Simplified Stock Preparation

Rutaecarpine exhibits significantly higher solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions in biological research, compared to many other poorly soluble natural products. Technical datasheets from major suppliers report Rutaecarpine's solubility in DMSO can reach up to 50 mg/mL (174 mM). This high solubility facilitates the preparation of concentrated stock solutions, simplifying experimental design, reducing the required solvent volume in assays, and minimizing the risk of compound precipitation during experiments.

Evidence DimensionSolubility
Target Compound DataUp to 50 mg/mL in DMSO
Comparator Or BaselineGeneral baseline for poorly water-soluble alkaloids.
Quantified DifferenceHigh concentration allows for easier preparation of high-dose working solutions.
ConditionsStandard laboratory conditions; sonication recommended.

This practical handling advantage simplifies laboratory workflows, reduces solvent-induced artifacts in cellular assays, and ensures reliable and reproducible dosing, making it a more process-friendly choice.

Mechanistic Studies of CGRP-Mediated Vasodilation and Hypertension

For projects investigating the role of the TRPV1/CGRP pathway in blood pressure regulation, Rutaecarpine is the specific tool of choice. Its well-documented ability to induce CGRP synthesis and release via TRPV1 activation provides a clear, targetable mechanism that is not confounded by the mixed or opposing effects of other alkaloids found in *Evodia* extracts.

Selective COX-2 Inhibition in Inflammation Research Models

In studies aiming to dissect the specific contributions of the COX-2 enzyme in inflammatory processes, Rutaecarpine's ~31-fold selectivity for COX-2 over COX-1 makes it a more precise tool than non-selective inhibitors. This allows for the targeted investigation of COX-2 pathways while minimizing effects on COX-1-mediated physiological functions.

Cardioprotection Research Requiring Endothelium-Dependent NO Signaling

When investigating cardioprotective strategies that rely on enhancing endothelium-dependent nitric oxide (NO) signaling, Rutaecarpine is a superior choice to its analogs. Its vasodilatory action is almost entirely dependent on a functional endothelium and NO production, providing a specific probe to study this pathway without the off-target vascular effects seen with evodiamine or dehydroevodiamine.

High-Concentration Screening and Formulation Development

For high-throughput screening campaigns or formulation studies that require high compound concentrations, Rutaecarpine's excellent solubility in DMSO (up to 50 mg/mL) is a significant processability advantage. This allows for the creation of highly concentrated stock solutions, which simplifies serial dilutions and reduces the final solvent concentration in assays, thereby improving data quality and experimental feasibility.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

8

Exact Mass

470.19406791 Da

Monoisotopic Mass

470.19406791 Da

Heavy Atom Count

34

Appearance

Solid powder

Melting Point

298 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L0F260866S

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

1180-71-8

Wikipedia

Limonin

Dates

Last modified: 08-15-2023
1: Eraky MA, El-Kholy AA, Rashed GA, Hammam OA, Moharam AF, Abou-Ouf EA, Aly NS, Kishik SM, Abdallah KF, Hamdan DI. Dose-response relationship in Schistosoma mansoni juvenile and adult stages following limonin treatment in experimentally infected mice. Parasitol Res. 2016 Jun 20. [Epub ahead of print] PubMed PMID: 27325399.
2: Wang F, Yu X, Liu X, Shen W, Zhu S, Zhao X. Temporal and spatial variations on accumulation of nomilin and limonin in the pummelos. Plant Physiol Biochem. 2016 Apr 23;106:23-29. doi: 10.1016/j.plaphy.2016.04.039. [Epub ahead of print] PubMed PMID: 27135815.
3: Zunino SJ, Storms DH, Freytag TL, Adkins YC, Bonnel EL, Woodhouse LR, Breksa AP 3rd, Manners GD, Mackey BE, Kelley DS. Dietary supplementation with purified citrus limonin glucoside does not alter ex vivo functions of circulating T lymphocytes or monocytes in overweight/obese human adults. Nutr Res. 2016 Jan;36(1):24-30. doi: 10.1016/j.nutres.2015.10.011. Epub 2015 Oct 31. PubMed PMID: 26773778.
4: Yoon YC, Kim SH, Kim MJ, Yang HJ, Rhyu MR, Park JH. Limonin, a Component of Dictamni Radicis Cortex, Inhibits Eugenol-Induced Calcium and cAMP Levels and PKA/CREB Signaling Pathway in Non-Neuronal 3T3-L1 Cells. Molecules. 2015 Dec 10;20(12):22128-36. doi: 10.3390/molecules201219840. PubMed PMID: 26690397.
5: Zhang A, Wang H, Sun H, Zhang Y, An N, Yan G, Meng X, Wang X. Metabolomics strategy reveals therapeutical assessment of limonin on nonbacterial prostatitis. Food Funct. 2015 Nov;6(11):3540-9. doi: 10.1039/c5fo00489f. Epub 2015 Aug 24. PubMed PMID: 26302114.
6: Shimizu S, Miyamoto S, Fujii G, Nakanishi R, Onuma W, Ozaki Y, Fujimoto K, Yano T, Mutoh M. Suppression of intestinal carcinogenesis in Apc-mutant mice by limonin. J Clin Biochem Nutr. 2015 Jul;57(1):39-43. doi: 10.3164/jcbn.15-28. Epub 2015 Jun 17. PubMed PMID: 26236099; PubMed Central PMCID: PMC4512898.
7: Yamashita S, Naruko A, Nakazawa Y, Zhao L, Hayashi Y, Hirama M. Total Synthesis of Limonin. Angew Chem Int Ed Engl. 2015 Jul 13;54(29):8538-41. doi: 10.1002/anie.201503794. Epub 2015 Jun 3. PubMed PMID: 26036432.
8: Ren W, Li Y, Zuo R, Wang HJ, Si N, Zhao HY, Han LY, Yang J, Bian BL. Species-related difference between limonin and obacunone among five liver microsomes and zebrafish using ultra-high-performance liquid chromatography coupled with a LTQ-Orbitrap mass spectrometer. Rapid Commun Mass Spectrom. 2014 Nov 15;28(21):2292-300. doi: 10.1002/rcm.7026. PubMed PMID: 25279742.
9: Rahman A, Siddiqui SA, Jakhar R, Kang SC. Growth inhibition of various human cancer cell lines by imperatorin and limonin from poncirus trifoliata rafin. Seeds. Anticancer Agents Med Chem. 2015;15(2):236-41. PubMed PMID: 25244913.
10: Xiang Y, Cao J, Luo F, Wang D, Chen W, Li X, Sun C, Chen K. Simultaneous purification of limonin, nomilin and isoobacunoic acid from pomelo fruit (Citrus grandis) segment membrane. J Food Sci. 2014 Oct;79(10):C1956-63. doi: 10.1111/1750-3841.12581. Epub 2014 Sep 11. PubMed PMID: 25212475.
11: Zhao Y, Zhao Y, Zhou X, Gong X. Development and validation of an UPLC-ESI-MS/MS method for determination of dehydroevodiamine, limonin, evodiamine, and rutaecarpine in Evodiae Fructus. Pharmacogn Mag. 2014 Jul;10(39):374-83. doi: 10.4103/0973-1296.137381. PubMed PMID: 25210328; PubMed Central PMCID: PMC4159934.
12: Yang N, Wang J, Liu C, Song Y, Zhang S, Zi J, Zhan J, Masilamani M, Cox A, Nowak-Wegrzyn A, Sampson H, Li XM. Berberine and limonin suppress IgE production by human B cells and peripheral blood mononuclear cells from food-allergic patients. Ann Allergy Asthma Immunol. 2014 Nov;113(5):556-564.e4. doi: 10.1016/j.anai.2014.07.021. Epub 2014 Aug 22. PubMed PMID: 25155085.
13: Mahmoud MF, Gamal S, El-Fayoumi HM. Limonin attenuates hepatocellular injury following liver ischemia and reperfusion in rats via toll-like receptor dependent pathway. Eur J Pharmacol. 2014 Oct 5;740:676-82. doi: 10.1016/j.ejphar.2014.06.010. Epub 2014 Jun 23. PubMed PMID: 24967531.
14: Yang Y, Wang X, Zhu Q, Gong G, Luo D, Jiang A, Yang L, Xu Y. Synthesis and pharmacological evaluation of novel limonin derivatives as anti-inflammatory and analgesic agents with high water solubility. Bioorg Med Chem Lett. 2014 Apr 1;24(7):1851-5. doi: 10.1016/j.bmcl.2014.02.003. Epub 2014 Feb 10. PubMed PMID: 24569111.
15: Mahmoud MF, Hamdan DI, Wink M, El-Shazly AM. Hepatoprotective effect of limonin, a natural limonoid from the seed of Citrus aurantium var. bigaradia, on D-galactosamine-induced liver injury in rats. Naunyn Schmiedebergs Arch Pharmacol. 2014 Mar;387(3):251-61. doi: 10.1007/s00210-013-0937-1. Epub 2013 Nov 21. PubMed PMID: 24258286.
16: Zhang PT, Pan BY, Liao QF, Yao MC, Xu XJ, Wan JZ, Liu D, Xie ZY. Simultaneous Quantification of Limonin, Two Indolequinazoline Alkaloids, and Four Quinolone Alkaloids in Evodia rutaecarpa (Juss.) Benth by HPLC-DAD Method. J Anal Methods Chem. 2013;2013:827361. doi: 10.1155/2013/827361. Epub 2013 May 8. PubMed PMID: 23738236; PubMed Central PMCID: PMC3664498.
17: Langeswaran K, Gowthamkumar S, Vijayaprakash S, Revathy R, Balasubramanian MP. Influence of limonin on Wnt signalling molecule in HepG2 cell lines. J Nat Sci Biol Med. 2013 Jan;4(1):126-33. doi: 10.4103/0976-9668.107276. PubMed PMID: 23633848; PubMed Central PMCID: PMC3633262.
18: Wang P, Sun J, Gao E, Zhao Y, Qu W, Yu Z. Simultaneous determination of limonin, dictamnine, obacunone and fraxinellone in rat plasma by a validated UHPLC-MS/MS and its application to a pharmacokinetic study after oral administration of Cortex Dictamni extract. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 1;928:44-51. doi: 10.1016/j.jchromb.2013.03.018. Epub 2013 Mar 26. PubMed PMID: 23611843.
19: Xu H, Li Q, Yin Y, Lv C, Sun W, He B, Liu R, Chen X, Bi K. Simultaneous determination of three alkaloids, four ginsenosides and limonin in the plasma of normal and headache rats after oral administration of Wu-Zhu-Yu decoction by a novel ultra fast liquid chromatography-tandem mass spectrometry method: application to a comparative pharmacokinetics and ethological study. J Mass Spectrom. 2013 Apr;48(4):519-32. doi: 10.1002/jms.3183. PubMed PMID: 23584945.
20: Liu SJ, Zhou L, Zhang J, Yu BY, Li CY, Liu ZX, Ju WZ. Determination of limonin in dog plasma by liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Biomed Chromatogr. 2013 Apr;27(4):515-9. doi: 10.1002/bmc.2821. Epub 2012 Sep 27. PubMed PMID: 23018841.

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